molecular formula C6H3ClIN3 B2597267 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1448695-71-3

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2597267
CAS No.: 1448695-71-3
M. Wt: 279.47
InChI Key: QHCQXONDPOVIAV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for fused heterocyclic systems. The compound's IUPAC name precisely describes the bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring in a [3,2-d] configuration. The numerical designation [3,2-d] indicates the specific fusion pattern where the pyrrole ring is attached to positions 3 and 2 of the pyrimidine ring, with the fusion occurring at the d-edge of the pyrimidine system.

The substituent nomenclature reflects the presence of a chlorine atom at position 4 of the pyrimidine ring and an iodine atom at position 7 of the pyrrole ring. The 5H designation indicates that the nitrogen atom at position 5 bears a hydrogen atom, distinguishing this tautomeric form from other possible arrangements. Alternative naming systems recognize this compound as a deazapurine derivative, specifically 6-chloro-7-iodo-7-deazapurine, which emphasizes its structural relationship to the purine base system.

Properties

IUPAC Name

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCQXONDPOVIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method is as follows :

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (8.0 g, 52.32 mmol) in dimethylformamide (DMF, 40 mL).
  • Add N-iodosuccinimide (NIS, 15.7 g, 57.55 mmol) at 0°C.
  • Stir the mixture at room temperature overnight.
  • Add 200 mL of saturated sodium thiosulfate (Na2S2O3) solution.
  • Filter the mixture, wash with water three times, and dry under vacuum to obtain the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the product meets industrial standards.

Chemical Reactions Analysis

Amination Reactions

Amination is a key reaction, enabling the introduction of nitrogen-containing groups. Hydrochloric acid promotes amination with substituted anilines under mild conditions:

Reaction ParameterConditions/ResultsSource
Solvent Water (replaces 2-PrOH)
Catalyst HCl (1.1–2.0 equiv)
Temperature 80–100°C
Yield 80–94% (varies with substituent)
  • Key Findings :

    • meta- and para-substituted anilines (pKa 1.0–5.3) react efficiently, while ortho-substituted anilines (e.g., 2-iodo or 2-chloro) show reduced yields due to steric hindrance .

    • Hydrolysis competes with amination in water, forming 7-hydroxy derivatives as side products (5–15% yield) .

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-coupling, enabling access to biaryl structures:

Suzuki-Miyaura Coupling

ParameterConditionsYieldSource
Catalyst Pd(PPh₃)₄72%
Base K₂CO₃
Solvent DMF/H₂O (3:1)

This reaction replaces iodine with aryl/heteroaryl groups, critical for modifying bioactivity .

Hydrolytic Stability

The compound undergoes hydrolysis under acidic or basic conditions:

ConditionProductYieldSource
1M HCl, 60°C, 12h 7-Hydroxy-pyrrolopyrimidine95%
1M NaOH, RT, 24h Partial decomposition

Hydrolysis limits its utility in aqueous reactions but can be mitigated by using aprotic solvents .

Comparative Reactivity with Analogues

Structural differences significantly influence reactivity:

CompoundReactivity in AminationKey Feature
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLowNo iodine substituent
6-Chloro-7-iodo-7-deazapurineModerateAlternative halogenation
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine HighEnhanced EAS at C7

The iodine atom at C7 increases electrophilicity, making this compound more reactive than non-iodinated analogues .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibitors Development
The primary application of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine lies in its use as a scaffold for developing kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. The compound's structure allows for modifications that enhance its selectivity and potency against specific kinases.

Table 1: Examples of Kinase Inhibitors Derived from this compound

CompoundTarget KinaseIC50 (nM)
5kEGFR40
5kHer260
5kVEGFR2204
SunitinibEGFR261

These derivatives exhibit significant anticancer activity, with some showing IC50 values comparable to established inhibitors like sunitinib .

Anticancer Properties
Research indicates that derivatives of this compound possess potent anticancer properties. These compounds have demonstrated cytotoxic effects against various cancer cell lines, inhibiting growth and proliferation effectively. For example, certain derivatives have shown promising activity against receptor tyrosine kinases involved in tumor progression.

Anti-inflammatory Applications
In addition to its anticancer potential, this compound has been explored for its anti-inflammatory properties. Its ability to inhibit specific kinases involved in inflammatory pathways positions it as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Pharmaceutical Synthesis

This compound serves as an essential intermediate in the synthesis of various therapeutic agents. Its versatility allows researchers to create a wide range of derivatives tailored for specific biological targets. The compound's unique substitution pattern enhances its reactivity in electrophilic substitution reactions and coupling reactions, facilitating the synthesis of more complex molecules .

Market Insights

The market for compounds like this compound is expanding due to the increasing demand for innovative treatments in oncology and infectious diseases. The global market is projected to grow significantly as research initiatives ramp up and new drug development projects emerge. Key players in this niche market focus on optimizing synthesis processes to enhance yield and reduce waste while ensuring compliance with regulatory standards .

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, it can modulate signaling pathways involved in cell growth, differentiation, and apoptosis . This makes it a valuable compound in the development of targeted therapies for diseases like cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities
This compound pyrrolo[3,2-d]pyrimidine 4-Cl, 7-I ~279.46 Not reported Potential enzyme inhibitor (inferred)
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine pyrrolo[2,3-d]pyrimidine 4-Cl, 5-I 319.53 Not reported Intermediate in antitumor agents
4-Chloro-7-methyl-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid pyrrolo[2,3-d]pyrimidine 4-Cl, 7-Me, 5-COOH 239.66 Not reported Synthetic intermediate
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 3680-69-1) pyrrolo[3,2-d]pyrimidine 4-Cl 153.57 188–194 Building block for nucleoside analogues

Key Observations:

  • Halogen Effects : Iodine’s larger atomic radius and polarizability may enhance π-stacking or halogen bonding in enzyme active sites compared to smaller halogens like chlorine .
  • Synthetic Utility : The 4-chloro group in the target compound is a common site for nucleophilic substitution, as seen in pyrrolo[2,3-d]pyrimidine derivatives where amines or alkoxy groups replace chlorine .

Physicochemical Properties

  • Crystallinity : Halogenated pyrrolopyrimidines often form stable crystals suitable for X-ray analysis (e.g., R factor = 0.042 in related structures ), suggesting the target compound may also crystallize well.

Biological Activity

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C6H3ClIN3, with a molecular weight of 279.47 g/mol. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it an attractive candidate for drug development.

The compound primarily acts as a kinase inhibitor , targeting various receptor tyrosine kinases (RTKs) involved in cancer progression and inflammatory diseases. The mechanism involves:

  • Electrophilic Substitution Reactions : The compound can undergo nucleophilic aromatic substitution and Suzuki coupling reactions, facilitating the synthesis of more complex molecules.
  • Binding Affinity : It shows subnanomolar enzymatic inhibition against targets like the Colony-stimulating factor-1 receptor (CSF1R), with excellent selectivity towards other kinases in the platelet-derived growth factor receptor (PDGFR) family .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance:

  • Cytotoxic Effects : Various derivatives have shown cytotoxic effects against multiple cancer cell lines, with IC50 values ranging from 29 to 59 µM. One notable derivative demonstrated significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib .
CompoundTarget KinaseIC50 (nM)
5kEGFR40
5kHer260
5kVEGFR2204
SunitinibEGFR261

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Certain derivatives have shown promise in treating inflammatory diseases by modulating pathways associated with inflammation.

Case Studies

  • CSF1R Inhibitors : A study highlighted the synthesis of pyrrolo[3,2-d]pyrimidines that inhibited CSF1R with high selectivity. These compounds were profiled for cellular potency and pharmacokinetics, indicating their relevance in treating diseases where macrophage activity is implicated .
  • Caspase Activation in HepG2 Cells : Another investigation revealed that specific derivatives induced apoptosis in HepG2 cells by increasing pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2) . This mechanism suggests potential therapeutic applications in hepatocellular carcinoma.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, and how is its structure validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate are prepared via coupling reactions (e.g., ethyl 2-cyanoacetate with halogenated reagents), followed by cyclization and halogenation steps . Structural validation employs analytical techniques such as:

  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C–I stretch at ~500 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., downfield shifts for chlorine/iodine-bearing carbons).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Q. How does the presence of iodine and chlorine substituents influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom at position 7 enhances reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its high leaving-group propensity, enabling regioselective functionalization. Chlorine at position 4 acts as a directing group, stabilizing intermediates during palladium-catalyzed reactions. Researchers optimize conditions (e.g., catalyst loading, solvent polarity) to minimize dehalogenation side reactions .

Advanced Research Questions

Q. What biochemical pathways are modulated by this compound, and how are these interactions characterized?

  • Methodological Answer : The compound inhibits kinase activity (e.g., EGFR, VEGFR2) by competing with ATP-binding pockets. Researchers employ:

  • Enzyme-Linked Immunosorbent Assays (ELISA) : Quantify kinase inhibition (IC₅₀ values).
  • Molecular Docking : Simulate binding poses using software like Discovery Studio (PDB IDs: 1B41 for AChE, 2LMN for Aβ fibrils) to identify key interactions (e.g., halogen bonds with tyrosine residues) .
  • Cellular Assays : Measure apoptosis (Annexin V staining) and proliferation (MTT assays) in cancer cell lines .

Q. How can structural modifications of this compound improve selectivity for TLR7 agonism in antiviral research?

  • Methodological Answer : Rational design focuses on substituent effects:

  • Quinazoline-Pyrrolo Hybrids : Replace iodine with morpholine or pyrazole groups to enhance solubility and TLR7 binding.
  • SAR Studies : Test derivatives in HEK-Blue™ hTLR7 reporter assays to quantify NF-κB activation.
  • ADME Profiling : Assess metabolic stability (e.g., microsomal half-life) and bioavailability .

Q. How do researchers resolve contradictions in reported biological activities of pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) are addressed via:

  • Standardized Assay Conditions : Control variables like ATP concentration, pH, and temperature.
  • Structural Reanalysis : Verify purity (>95% by HPLC) and confirm stereochemistry (X-ray crystallography).
  • Meta-Analysis : Compare datasets across studies using computational tools (e.g., PubChem BioActivity data) to identify trends .

Experimental Design & Data Analysis

Q. What strategies are used to optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Stepwise Temperature Control : Maintain <70°C during iodination to prevent decomposition.
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency.
  • Workflow Automation : Use flow chemistry to reduce reaction times and improve reproducibility .

Q. How is the compound’s metal-chelating capability evaluated for multi-targeting agents in neurodegenerative disease research?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor Fe(II) chelation at 562 nm using ferrozine assays.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for metals like Cu²⁺/Zn²⁺.
  • In Silico Modeling : Predict chelation sites using density functional theory (DFT) calculations .

Tables of Key Data

Table 1 : Comparative Kinase Inhibition Profiles of Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Reference
Target Compound12.345.789.2
4-Chloro-5-ethyl8.932.167.4
7-Bromo Derivative15.651.3102.5

Table 2 : Synthetic Yields Under Varying Conditions

Reaction StepCatalystSolventYield (%)Purity (HPLC)Reference
CyclizationNaOH (0.1 M)Ethanol7198.5
IodinationNIS, TFADCM8297.8
ChlorinationPOCl₃, DMFToluene6596.2

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